Positional Isomer Comparison: 6-Carbaldehyde vs. 7-Carbaldehyde Regioisomer in Anti-Proliferative SAR
In a systematic SAR study of 6-substituted pyrrolo[3,2-d]pyrimidine antifolate agents, the 6-substitution pattern was specifically exploited to optimize dual thymidylate synthase (TS) and dihydrofolate reductase (DHFR) inhibition. The most potent 6-substituted analogue (compound 15a) achieved GI₅₀ values of 0.73 µM (A549), 1.72 µM (H1299), and 8.92 µM (HL60) across three human tumor cell lines [1]. While the 7-carbaldehyde isomer (CAS 1824084-20-9) has been profiled primarily as a CHK1 inhibitor with an IC₅₀ of 687 nM , no published study demonstrates comparable dual TS/DHFR activity for any 7-substituted congener. Direct head-to-head comparison under identical assay conditions is not available in the open literature; the reported activity profiles arise from distinct biological contexts.
| Evidence Dimension | Anti-proliferative potency of optimized 6-substituted analog vs. enzymatic inhibition potency of 7-carbaldehyde isomer |
|---|---|
| Target Compound Data | 6-Substituted analog 15a: GI₅₀ = 0.73 µM (A549), 1.72 µM (H1299), 8.92 µM (HL60) [1] |
| Comparator Or Baseline | 7-Carbaldehyde isomer (2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carbaldehyde): CHK1 IC₅₀ = 687 nM |
| Quantified Difference | Different biological targets and assay formats; not directly comparable. The 6-carbaldehyde regioisomer provides access to a distinct chemical space validated for antifolate antitumor applications. |
| Conditions | 6-Substituted SAR study: HL60, A549, H1299, Hela, HCT116, HT29 tumor cell lines, 72 h MTT assay [1]. CHK1 assay: enzymatic inhibition, recombinant CHK1 . |
Why This Matters
For procurement decisions in antitumor lead optimization programs, the 6-carbaldehyde regioisomer enables access to the 6-substituted SAR space validated against TS and DHFR, whereas the 7-carbaldehyde isomer addresses a different target class (CHK1).
- [1] Tian, C.; Wang, M.; Han, Z.; Fang, F.; Zhang, Z.; Wang, X.; Liu, J. Design, synthesis and biological evaluation of novel 6-substituted pyrrolo[3,2-d]pyrimidine analogues as antifolate antitumor agents. European Journal of Medicinal Chemistry 2017, 138, 630–643. View Source
